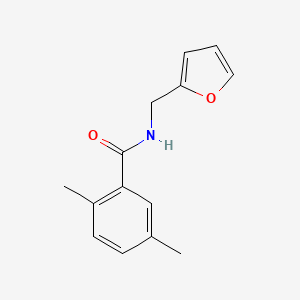
N-(2-furylmethyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2,5-dimethylbenzamide, also known as FMA, is a chemical compound that has been extensively studied for its potential use in scientific research. FMA is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and proteins in the body. In
作用机制
N-(2-furylmethyl)-2,5-dimethylbenzamide is known to inhibit the activity of certain enzymes and proteins in the body, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins in the body. Inhibition of HSP90 has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. This compound has also been shown to modulate the immune system and has been studied for its potential use in immunotherapy. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(2-furylmethyl)-2,5-dimethylbenzamide is its ability to modulate the activity of specific enzymes and proteins in the body, making it a valuable tool for studying their function. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-(2-furylmethyl)-2,5-dimethylbenzamide. One area of research is the development of more efficient synthesis methods for this compound and related compounds. Another area of research is the identification of new targets for this compound and the development of more potent and selective inhibitors. This compound has also been studied for its potential use in combination with other therapeutic agents, and future research may focus on optimizing these combination therapies. Finally, this compound has been studied for its potential use in the treatment of a variety of diseases, and future research may focus on clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to modulate the activity of certain enzymes and proteins in the body. Its potential applications in cancer research, immunology, and neurology make it a promising compound for future research. While there are limitations to its use in lab experiments, the development of more efficient synthesis methods and the identification of new targets for this compound may overcome these challenges. Overall, this compound represents a promising avenue for scientific research and has the potential to lead to new treatments for a variety of diseases.
合成方法
The synthesis of N-(2-furylmethyl)-2,5-dimethylbenzamide involves the reaction of 2,5-dimethylbenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene and typically requires several hours of refluxing. The resulting product is purified by column chromatography to yield pure this compound.
科学研究应用
N-(2-furylmethyl)-2,5-dimethylbenzamide has been extensively studied for its potential use in scientific research. It has been shown to modulate the activity of certain enzymes and proteins in the body, making it a valuable tool for studying their function. This compound has been used in a variety of research areas, including cancer research, neurology, and immunology.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-11(2)13(8-10)14(16)15-9-12-4-3-7-17-12/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPLVQAVKXETCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

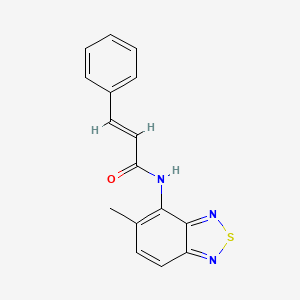
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5814906.png)
![1-[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5814914.png)

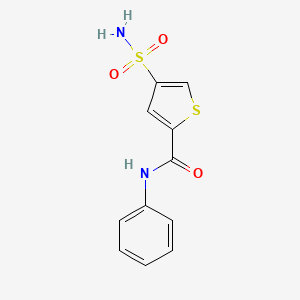
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5814937.png)
![2-(2-methylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5814940.png)
![4-ethyl-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5814950.png)
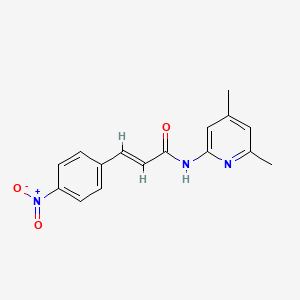
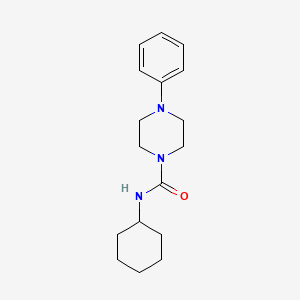
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)
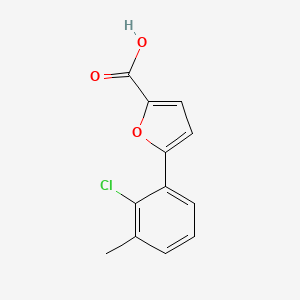
![N-mesityl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5814998.png)